ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

Catalog No.
S6432554
CAS No.
1210133-00-8
M.F
C8H9ClN2O3
M. Wt
216.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxo...

CAS Number

1210133-00-8

Product Name

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate

IUPAC Name

ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3

InChI Key

ORVXECKTYSRMEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=NC=C(N1C)Cl

Canonical SMILES

CCOC(=O)C(=O)C1=NC=C(N1C)Cl

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate is a chemical compound characterized by a five-membered imidazole ring substituted with a chlorine atom and a methyl group. Its molecular formula is C9H10ClN2O3C_9H_{10}ClN_2O_3 and it has a molecular weight of approximately 232.64 g/mol. The structure features an ethyl ester group attached to the carbonyl of the oxoacetate moiety, contributing to its reactivity and potential biological activity .

Typical for imidazole derivatives, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze, yielding the corresponding acid and alcohol.
  • Condensation Reactions: It can react with amines or other nucleophiles to form new compounds, expanding its utility in synthetic chemistry .

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate exhibits notable biological activities. Research indicates that imidazole derivatives can possess antimicrobial, antifungal, and anti-inflammatory properties. The presence of the chlorine substituent may enhance these activities by influencing the compound's interaction with biological targets .

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate typically involves:

  • Formation of Imidazole Ring: Starting from appropriate precursors such as amino acids or aldehydes, the imidazole ring can be synthesized through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Esterification: The final step involves reacting the imidazole derivative with ethyl acetate in the presence of an acid catalyst to form the desired ester .

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs due to its biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.
  • Research: Utilized in biochemical studies to explore enzyme interactions or as a probe in cellular assays .

Studies investigating the interactions of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate with biological macromolecules have shown promising results. It may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity. Further research is needed to elucidate specific pathways and mechanisms of action .

Several compounds share structural similarities with ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetateContains a methyl group on position 1 of imidazoleMay exhibit different biological activities due to structural variation
Ethyl 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2-oxoacetateSimilar structure but bromine instead of chlorinePotentially different reactivity and solubility properties
Ethyl 2-(4-chloroquinazolin-6-yloxy)-2-oxoacetateIncorporates a quinazoline moietyDifferent pharmacological profile due to varied heterocyclic structure

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate stands out due to its specific chlorine substitution and unique combination of functional groups, which may enhance its reactivity and biological efficacy compared to similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

216.0301698 g/mol

Monoisotopic Mass

216.0301698 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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